molecular formula C15H18N4O B2747449 N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine CAS No. 882226-97-3

N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

Cat. No. B2747449
CAS RN: 882226-97-3
M. Wt: 270.336
InChI Key: FQPQCDCWEZMGBC-UHFFFAOYSA-N
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Description

“N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine” is a chemical compound with the molecular formula C15H18N4O and a molecular weight of 270.33 . It is also known by its IUPAC name, 3-methyl-1-phenyl-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbaldehyde oxime .


Molecular Structure Analysis

The compound crystallizes with two molecules in the asymmetric unit with similar conformations . The dihedral angles between the planes of the central pyrazole ring and the pendant phenyl and pyrrole rings are 42.69 (8) and 51.88 (6)°, respectively, in the first molecule, and 54.49 (7) and 49.61 (9)°, respectively, in the second molecule .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 235-236°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of β-unsaturated isoxazol-5-ones and pyrazol-5-ones under ultrasonic irradiation, showcasing its role in facilitating efficient chemical reactions (Ablajan & Xiamuxi, 2012). Similarly, research has demonstrated its application in synthesizing new heterocycles based on 3-methyl-1-phenyl-5-amino pyrazole, indicating its versatility in generating compounds with potential antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Formation of Complex Molecules

The compound's reactivity has been explored to synthesize complex molecules such as pyridine oxides and isoxazolines from 4-(2-oxoalkylidene)-pyrans, further expanding its applicability in organic synthesis (Crabbé, Haro, Rius, & Santos, 1975).

Development of Liquid Crystals

Research into the synthesis and mesomorphic properties of heterocyclic pyridine-based liquid crystals reveals the potential use of such compounds in creating materials with specific optical properties, where N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine derivatives could play a role (Ong, Ha, Yeap, & Lin, 2018).

Antioxidant and Antimicrobial Activities

A study on the microwave-assisted synthesis of pyrazolopyridines highlighted not only the efficient synthesis process but also evaluated the antioxidant, antitumor, and antimicrobial activities of the synthesized compounds, indicating the potential biomedical applications of derivatives of the compound (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Catalysis and Reaction Mechanisms

Further research has explored the catalytic roles and reaction mechanisms involving this compound derivatives, shedding light on their utility in synthesizing pharmacologically relevant compounds and studying their biological activities (Titi et al., 2020).

properties

IUPAC Name

(NE)-N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-14(11-16-20)15(18-9-5-6-10-18)19(17-12)13-7-3-2-4-8-13/h2-4,7-8,11,20H,5-6,9-10H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPQCDCWEZMGBC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/O)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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